5-(2-fluorophenyl)-3-hydroxy-4-[2-methyl-4-(prop-2-en-1-yloxy)benzoyl]-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one
Description
This compound (CAS RN: 442551-16-8) is a pyrrol-2-one derivative characterized by a 2-fluorophenyl group at position 5, a 2-methyl-4-(allyloxy)benzoyl moiety at position 4, and a morpholinyl ethyl substituent at position 1 . Its structural complexity arises from:
- Fluorophenyl group: Enhances lipophilicity and metabolic stability, common in bioactive molecules targeting enzymes or receptors.
- Morpholinyl ethyl chain: Improves solubility and modulates pharmacokinetic properties by interacting with polar biological targets .
Coupling of fluorophenyl aldehydes with benzoyl chloride intermediates.
Cyclization under acidic or basic conditions to form the pyrrolidinone core.
Functionalization with morpholinyl ethyl groups via nucleophilic substitution .
Applications: Preliminary studies suggest roles in medicinal chemistry as kinase inhibitors or antimicrobial agents, though detailed biological data remain proprietary .
Properties
IUPAC Name |
(4E)-5-(2-fluorophenyl)-4-[hydroxy-(2-methyl-4-prop-2-enoxyphenyl)methylidene]-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29FN2O5/c1-3-14-35-19-8-9-20(18(2)17-19)25(31)23-24(21-6-4-5-7-22(21)28)30(27(33)26(23)32)11-10-29-12-15-34-16-13-29/h3-9,17,24,31H,1,10-16H2,2H3/b25-23+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRFRXTMCQKUIDQ-WJTDDFOZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC=C)C(=C2C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC=CC=C4F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)OCC=C)/C(=C\2/C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC=CC=C4F)/O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29FN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Molecular Formula
The molecular formula of the compound is . It features a fluorophenyl group, a hydroxy group, and a morpholine moiety, which are significant for its biological interactions.
The biological activity of the compound is primarily attributed to its ability to interact with various biological targets. These interactions can lead to significant pharmacological effects, including:
- Anticancer Activity : The compound has shown potential in inhibiting cancer cell proliferation. Its structural components may facilitate binding to specific receptors or enzymes involved in tumor growth.
- Antioxidant Properties : Compounds with similar structures often exhibit antioxidant capabilities, which can protect cells from oxidative stress.
- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit certain metabolic enzymes, making it a candidate for further investigation in metabolic disorders.
Anticancer Studies
In vitro studies have demonstrated that derivatives of similar structures can exhibit cytotoxic effects against various cancer cell lines. For instance:
- A related compound showed an IC50 value of 6.2 μM against HCT-116 colon carcinoma cells, indicating significant anticancer potential .
- Other studies have highlighted the effectiveness of compounds with similar functional groups against breast cancer cell lines, suggesting a broader applicability in oncology.
Antioxidant Activity
Research on structurally analogous compounds indicates that they possess notable antioxidant activity. This property is crucial for developing therapeutic agents aimed at diseases characterized by oxidative stress .
Enzyme Inhibition
Compounds similar to the one have been shown to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases. This suggests that our compound could also have implications in treating conditions like Alzheimer's disease .
Comparative Biological Activity Table
Comparison with Similar Compounds
Key Observations :
- The allyloxy group reduces hERG channel binding, lowering cardiotoxicity risk compared to trifluoromethyl derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
